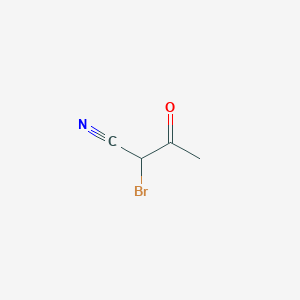

2-Bromo-3-oxobutanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-3-oxobutanenitrile is an organic compound with the molecular formula C₄H₄BrNO. It is a brominated derivative of butanenitrile and is known for its reactivity and utility in various chemical processes. The compound is characterized by the presence of a bromine atom, a nitrile group, and a ketone group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-oxobutanenitrile can be synthesized through several methods. One common approach involves the bromination of 3-oxobutanenitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl₄) under light . The reaction typically proceeds via a radical mechanism, where the bromine radical abstracts a hydrogen atom from the substrate, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-oxobutanenitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: The ketone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline medium.

Major Products:

Substitution: Formation of azides or thiocyanates.

Reduction: Formation of primary amines.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

2-Bromo-3-oxobutanenitrile has several applications in scientific research:

Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as a building block for the synthesis of potential drug candidates.

Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Bromo-3-oxobutanenitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitrile and ketone groups can participate in various addition and reduction reactions, respectively . These functional groups make the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

4-Bromo-3-oxobutanenitrile: Similar in structure but with the bromine atom at a different position.

3-Oxobutanenitrile: Lacks the bromine atom, making it less reactive in substitution reactions.

2-Acetyl-3-oxobutanenitrile: Contains an additional acetyl group, altering its reactivity and applications.

Uniqueness: 2-Bromo-3-oxobutanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity patterns. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Biological Activity

2-Bromo-3-oxobutanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes current findings on its biological activity, highlighting key studies, mechanisms of action, and implications for future research.

Chemical Structure and Properties

This compound features a bromine atom, a nitrile group, and a ketone functionality, which contribute to its reactivity and biological properties. The presence of these functional groups allows for various interactions with biological targets, making it a candidate for pharmacological applications.

Antiviral Activity

Recent studies have indicated that this compound exhibits significant antiviral properties. Molecular docking studies have shown that this compound can effectively bind to viral proteins, inhibiting their function. For instance, research involving the SARS Coronavirus Main Proteinase (3CLpro) demonstrated that derivatives of this compound could disrupt viral replication processes by interfering with enzyme activity .

Anticancer Activity

In addition to its antiviral effects, this compound has been evaluated for anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines. Studies suggest that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . Furthermore, binding energy calculations indicate that this compound interacts favorably with human progesterone receptors, suggesting a potential pathway for anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in viral replication and cancer cell proliferation.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Oxidative Stress : The generation of reactive oxygen species (ROS) contributes to cellular damage in cancer cells, enhancing the efficacy of treatment.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antiviral activity against SARS-CoV | Significant inhibition of viral replication observed; effective binding to 3CLpro |

| Study B | Assess anticancer effects on breast cancer cells | Induced apoptosis and reduced cell viability by 50% at 20 µM concentration |

| Study C | Investigate mechanism of action | Increased ROS levels and mitochondrial dysfunction noted in treated cells |

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To confirm the efficacy and safety profile in living organisms.

- Mechanistic Studies : To elucidate the precise molecular pathways involved in its action.

- Derivatives Development : To enhance potency and selectivity against specific targets.

Properties

Molecular Formula |

C4H4BrNO |

|---|---|

Molecular Weight |

161.98 g/mol |

IUPAC Name |

2-bromo-3-oxobutanenitrile |

InChI |

InChI=1S/C4H4BrNO/c1-3(7)4(5)2-6/h4H,1H3 |

InChI Key |

USQQASPHKJUFAE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C#N)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.